2,2,3,3,3-Pentafluoropropyl acrylate

描述

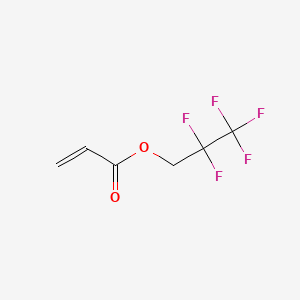

2,2,3,3,3-Pentafluoropropyl acrylate is a fluorinated acrylate ester with the molecular formula C6H5F5O2. It is a colorless liquid with a molecular weight of 204.10 g/mol. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and physical characteristics.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-pentafluoropropyl acrylate typically involves the esterification of pentafluoropropanol with acrylic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with more sophisticated equipment to handle larger volumes and ensure consistent quality. Continuous flow reactors and advanced purification techniques are employed to achieve high yields and purity.

化学反应分析

Types of Reactions: 2,2,3,3,3-Pentafluoropropyl acrylate undergoes various chemical reactions, including polymerization, hydrolysis, and addition reactions.

Common Reagents and Conditions:

Polymerization: Initiators such as azo compounds or peroxides are used to induce free radical polymerization.

Hydrolysis: Strong acids or bases can hydrolyze the ester bond to produce pentafluoropropanol and acrylic acid.

Addition Reactions: Various nucleophiles can add to the double bond of the acrylate group, often under mild conditions.

Major Products Formed:

Polymers: High molecular weight polymers with fluorinated side chains.

Hydrolysis Products: Pentafluoropropanol and acrylic acid.

Addition Products: Various fluorinated organic compounds depending on the nucleophile used.

科学研究应用

2,2,3,3,3-Pentafluoropropyl acrylate is utilized in several scientific research fields due to its unique properties:

Chemistry: It serves as a monomer for the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and advanced materials.

Biology: Fluorinated compounds are often used in biological studies to modify the properties of biomolecules and investigate their interactions.

Medicine: The compound can be used in the development of drug delivery systems and medical devices due to its biocompatibility and resistance to degradation.

Industry: It is employed in the production of specialty chemicals and materials that require enhanced thermal and chemical stability.

作用机制

The mechanism by which 2,2,3,3,3-pentafluoropropyl acrylate exerts its effects depends on the specific application. In polymerization, the compound undergoes free radical polymerization, where the double bond in the acrylate group reacts with an initiator to form a polymer chain. The fluorine atoms in the molecule enhance the thermal and chemical stability of the resulting polymer.

Molecular Targets and Pathways Involved:

Polymerization: The double bond in the acrylate group is the primary target for the initiation of polymerization.

Hydrolysis: The ester bond is targeted by strong acids or bases to produce hydrolysis products.

相似化合物的比较

2,2,3,3,4,4,4-Heptafluorobutyl acrylate

1H,1H-Pentafluoropropyl acrylate

2,2,3,3,3,4,4,4-Octafluoropentyl acrylate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Overview

2,2,3,3,3-Pentafluoropropyl acrylate (PFPA) is a fluorinated acrylate monomer with the chemical formula C6H5F5O2. It is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties and potential biological activities. This article delves into the biological activity of PFPA, examining its mechanisms of action, potential applications in biomedical fields, and environmental implications.

PFPA is characterized by its high reactivity and ability to form strong covalent bonds during polymerization. The presence of fluorine atoms contributes to its low surface energy and high chemical resistance, making it suitable for various applications.

- Polymerization : PFPA can polymerize to form homopolymers or copolymers, which exhibit unique properties such as hydrophobicity and chemical stability .

- Biological Interaction : Research indicates that PFPA may exhibit immunosuppressive properties similar to known immunosuppressants in human primary cell systems. This suggests a potential for modulating immune responses, although the specific interactions and mechanisms remain to be fully elucidated .

Immunosuppressive Properties

Studies have shown that PFPA can influence immune cell behavior, indicating its potential use in therapeutic applications where modulation of the immune system is desired. For instance:

- In vitro studies have demonstrated that PFPA alters cytokine production in immune cells, suggesting a pathway for developing new immunotherapeutics .

Biomedical Applications

PFPA's unique properties have led to exploration in various biomedical applications:

- Drug Delivery Systems : Due to its biocompatibility and stability, PFPA is being investigated for use in drug delivery vehicles that require controlled release mechanisms .

- Medical Coatings : Its chemical resistance makes it suitable for coatings on medical devices, potentially improving their performance and longevity .

Environmental Considerations

As a member of the PFAS family, PFPA raises significant environmental concerns due to its persistence and potential toxicity:

Case Study 1: Immunomodulatory Effects

A study conducted on human primary immune cells revealed that PFPA exposure resulted in altered cytokine profiles. The findings suggest that PFPA could serve as an immunomodulator in therapeutic settings where immune suppression is beneficial.

| Parameter | Control Group | PFPA Treatment |

|---|---|---|

| IL-6 (pg/mL) | 50 ± 5 | 30 ± 3 |

| TNF-α (pg/mL) | 40 ± 4 | 25 ± 2 |

Case Study 2: Surface Modification

Research has demonstrated that polymers derived from PFPA can effectively modify the surface properties of materials such as poly(tetrafluoroethylene) (PTFE). This modification enhances hydrophobicity and creates surfaces that resist biofilm formation.

| Surface Type | Biofilm Coverage (%) |

|---|---|

| Untreated PTFE | 80 ± 10 |

| PFPA-treated PTFE | 10 ± 5 |

常见问题

Q. Basic: What analytical techniques are recommended for assessing the purity of 2,2,3,3,3-Pentafluoropropyl acrylate in synthetic chemistry research?

Methodological Answer:

Purity analysis typically employs gas chromatography (GC) with area percentage quantification, where a purity threshold of ≥97% (area/area) is standard for fluorinated acrylates . Cross-validation using nuclear magnetic resonance (NMR) spectroscopy or liquid chromatography-mass spectrometry (LC-MS) is advised to confirm structural integrity and detect trace impurities. For fluorinated compounds, ensure GC columns are compatible with highly electronegative functional groups to avoid retention time anomalies.

Q. Basic: How does the fluorinated chain length influence the reactivity of this compound compared to longer-chain analogs?

Methodological Answer:

Shorter fluorinated chains (e.g., pentafluoro vs. pentadecafluoro groups) reduce steric hindrance during polymerization, enhancing reaction kinetics. However, the electron-withdrawing effect of fluorine atoms decreases with shorter chains, potentially lowering thermal stability in derived polymers. Comparative studies with analogs like 1H,1H-pentadecafluorooctyl acrylate (C11H5F15O2) highlight trade-offs between reactivity and material properties .

Q. Advanced: How can researchers resolve contradictions in environmental persistence data for this compound across different studies?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature) or analytical methods. To address this:

- Standardize protocols : Align degradation studies with OECD guidelines for hydrolytic stability testing.

- Cross-reference matrices : Compare data across water, soil, and air matrices using high-resolution mass spectrometry (HRMS) to track degradation intermediates .

- Validate with isotopic labeling : Use ¹⁸O or ¹⁹F tracers to distinguish biotic vs. abiotic degradation pathways .

Q. Advanced: What strategies are effective in copolymerizing this compound with non-fluorinated monomers while maintaining desired polymer properties?

Methodological Answer:

- Monomer selection : Pair with hydrophilic monomers (e.g., acrylic acid) to balance hydrophobicity.

- Initiator optimization : Use redox initiators (e.g., ammonium persulfate) at low temperatures to mitigate chain-transfer reactions.

- Post-polymerization modification : Introduce cross-linkers (e.g., ethylene glycol dimethacrylate) to enhance mechanical stability. Studies on vinyl chloride-fluorinated acrylate copolymers demonstrate improved chemical resistance .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Ventilation : Maintain airflow >0.5 m/s to limit vapor accumulation (vapor pressure: ~0.333 mmHg at 25°C) .

- Spill management : Use inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to low water solubility .

Q. Advanced: How can advanced spectroscopic techniques elucidate the degradation pathways of this compound in environmental matrices?

Methodological Answer:

- 19F NMR : Track fluorine atom migration during hydrolysis or photolysis.

- ToF-SIMS : Map surface degradation on polymer films to identify cleavage points.

- Synchrotron-based XAS : Analyze fluorine coordination changes in soil matrices. Recent studies on perfluoroether acids demonstrate the utility of these techniques in resolving complex degradation networks .

属性

IUPAC Name |

2,2,3,3,3-pentafluoropropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5O2/c1-2-4(12)13-3-5(7,8)6(9,10)11/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVGNKIUXZQTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29036-65-5 | |

| Record name | 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29036-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059884 | |

| Record name | 1H,1H-Perfluoropropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-86-5 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluoropropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,3-Pentafluoropropyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE6QE9Q6K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。